molecular formula C8H10N2O3 B1600485 2-(3-Nitrophenoxy)ethylamine CAS No. 26646-35-5

2-(3-Nitrophenoxy)ethylamine

Cat. No. B1600485
CAS RN: 26646-35-5
M. Wt: 182.18 g/mol
InChI Key: HJGILQJJFYDIRR-UHFFFAOYSA-N
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Description

2-(3-Nitrophenoxy)ethylamine, also known as 3-Nitrophenethylamine, is an organic compound with the molecular formula C8H9NO3. It is a derivative of phenethylamine and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(p-Nitrophenoxy)ethylamines have been synthesized using 2-aminoethanols and p-chloronitrobenzene, and by Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzenesulphonamides. These reactions are significant in organic synthesis and chemical transformations (Knipe, Sridhar, & Lound-Keast, 1977).

Kinetics and Mechanism Studies

  • Studies on the kinetics of general-base-catalysed Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol have been conducted. These studies provide insights into reaction mechanisms and rate-limiting steps in organic chemistry (Knipe, Lound-Keast, & Sridhar, 1984).

Molecular Structure and Conformation Studies

  • The molecular structure and conformation of 2-phenoxy ethylamine and its derivatives have been investigated using techniques like mass-selected resonant two-photon ionisation and ab initio calculations. These studies contribute to understanding the physical and chemical properties of similar compounds (Macleod & Simons, 2004).

Potential Pharmaceutical Applications

  • Compounds related to 2-(3-Nitrophenoxy)ethylamine, such as 2-(substituted phenoxy) acetamide derivatives, have been investigated for potential anticancer, anti-inflammatory, and analgesic activities. These studies are crucial for drug discovery and pharmaceutical research (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

2-(3-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGILQJJFYDIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470706
Record name 2-(3-NITROPHENOXY)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenoxy)ethylamine

CAS RN

26646-35-5
Record name 2-(3-Nitrophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-NITROPHENOXY)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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